molecular formula C20H19ClN6 B11283933 N~6~-(4-chlorophenyl)-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(4-chlorophenyl)-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11283933
M. Wt: 378.9 g/mol
InChI Key: WEKXKZNNPKYNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(4-CHLOROANILINO)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(2,4-DIMETHYLPHENYL)AMINE is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties . The unique structure of this compound allows it to interact with various molecular targets, making it a valuable candidate for scientific research and potential therapeutic applications.

Preparation Methods

The synthesis of N-[6-(4-CHLOROANILINO)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(2,4-DIMETHYLPHENYL)AMINE involves several steps. One common method includes the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, which selectively produces the 4-substituted product . This reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

N-[6-(4-CHLOROANILINO)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(2,4-DIMETHYLPHENYL)AMINE undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include methylamine for nucleophilic substitution and various oxidizing or reducing agents for other transformations . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazolo[3,4-d]pyrimidine core or the attached substituents.

Scientific Research Applications

Comparison with Similar Compounds

N-[6-(4-CHLOROANILINO)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(2,4-DIMETHYLPHENYL)AMINE is unique compared to other pyrazolo[3,4-d]pyrimidine derivatives due to its specific substituents and their effects on biological activity. Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents, such as 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . These compounds share a common core structure but differ in their substituents, which can significantly impact their biological activities and potential applications. The unique combination of substituents in N-[6-(4-CHLOROANILINO)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(2,4-DIMETHYLPHENYL)AMINE contributes to its distinct properties and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19ClN6

Molecular Weight

378.9 g/mol

IUPAC Name

6-N-(4-chlorophenyl)-4-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H19ClN6/c1-12-4-9-17(13(2)10-12)24-18-16-11-22-27(3)19(16)26-20(25-18)23-15-7-5-14(21)6-8-15/h4-11H,1-3H3,(H2,23,24,25,26)

InChI Key

WEKXKZNNPKYNCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.